molecular formula C14H18N2 B8013490 {[1-(2-Methylpropyl)-1H-indol-5-yl]methyl}(propan-2-yl)amine

{[1-(2-Methylpropyl)-1H-indol-5-yl]methyl}(propan-2-yl)amine

Cat. No.: B8013490
M. Wt: 214.31 g/mol
InChI Key: MUNHVZAEJJAEGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{[1-(2-Methylpropyl)-1H-indol-5-yl]methyl}(propan-2-yl)amine is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often found in natural products and pharmaceuticals. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2-Methylpropyl)-1H-indol-5-yl]methyl}(propan-2-yl)amine typically involves multi-step organic reactions. One common method includes the alkylation of indole derivatives followed by amination. The reaction conditions often require the use of catalysts such as palladium or nickel to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

{[1-(2-Methylpropyl)-1H-indol-5-yl]methyl}(propan-2-yl)amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can produce a variety of substituted indole derivatives .

Scientific Research Applications

{[1-(2-Methylpropyl)-1H-indol-5-yl]methyl}(propan-2-yl)amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of {[1-(2-Methylpropyl)-1H-indol-5-yl]methyl}(propan-2-yl)amine involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets {[1-(2-Methylpropyl)-1H-indol-5-yl]methyl}(propan-2-yl)amine apart is its unique combination of the indole core and the amine group. This dual functionality allows it to participate in a wider range of chemical reactions and biological activities compared to its simpler counterparts .

Properties

IUPAC Name

1-[1-(cyclopropylmethyl)indol-5-yl]-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2/c1-15-9-12-4-5-14-13(8-12)6-7-16(14)10-11-2-3-11/h4-8,11,15H,2-3,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUNHVZAEJJAEGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC2=C(C=C1)N(C=C2)CC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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